Methyl 2-methyl-2-phenylpropanoate

Description

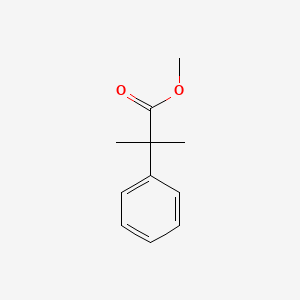

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,10(12)13-3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITYUUTUSPKOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206288 | |

| Record name | Benzeneacetic acid, alpha,alpha-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57625-74-8 | |

| Record name | Methyl α,α-dimethylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57625-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, alpha,alpha-dimethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057625748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, alpha,alpha-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-methyl-2-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-methyl-2-phenylpropanoate

CAS Number: 57625-74-8

This technical guide provides a comprehensive overview of Methyl 2-methyl-2-phenylpropanoate, a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis and hydrolysis, and its role in biologically relevant pathways.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its key properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value |

| CAS Number | 57625-74-8[1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₄O₂[1][2][3][5] |

| Molecular Weight | 178.23 g/mol [3][5] |

| Appearance | Colorless to light yellow liquid[1] |

| Density | 1.01 g/cm³[1] |

| Boiling Point | 230.2 °C at 760 mmHg[1], 70 °C at 1.5 Torr[6] |

| Flash Point | 92.2 °C[1] |

| Refractive Index | 1.491[6] |

| Purity | ≥97%[3][5] |

| Storage | Store at room temperature in a dry, sealed container.[3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes the key ¹³C NMR spectral data.

| Chemical Shift (δ) ppm | Assignment |

| ~26 | -C(CH₃)₂ |

| ~46 | -C(CH₃)₂ |

| ~52 | -O-CH₃ |

| ~125-145 | Aromatic Carbons (-C₆H₅) |

| ~177 | C=O (Ester) |

Table adapted from available spectral data.[3]

Experimental Protocols

Detailed methodologies for the synthesis and hydrolysis of this compound are provided below. These protocols are foundational for its application in further synthetic endeavors.

Synthesis of this compound

One common method for the synthesis of this compound is the alkylation of 2-methyl-2-phenylpropionic acid with methyl iodide.[3]

Procedure:

-

Dissolve 9.00 g (55 mmol) of 2-methyl-2-phenyl-propionic acid in 90 ml of N,N-dimethylformamide.[2]

-

Add 11.51 g (2.5 eq.) of sodium hydrogencarbonate to the solution.[2]

-

Follow with the addition of 6.89 mL (15.72 g, 2 eq.) of methyl iodide.[2]

-

Stir the mixture at room temperature for 40 hours.[2]

-

Pour the reaction mixture into ice water and adjust the pH to approximately 3.0 with 1N HCl (aq).[2]

-

Extract the mixture three times with ether.[2]

-

Wash the combined organic phases with water, dry over MgSO₄, filter, and evaporate the solvent to yield the crude product.[2]

References

- 1. This compound CAS 57625-74-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. This compound | 57625-74-8 | Benchchem [benchchem.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

Methyl 2-methyl-2-phenylpropanoate physical properties

An In-depth Technical Guide to the Physical Properties of Methyl 2-methyl-2-phenylpropanoate

This guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of quantitative data, experimental protocols for property determination, and a workflow visualization.

Core Physical and Chemical Properties

This compound is a methyl ester with the chemical formula C₁₁H₁₄O₂.[1][2][3] It is also known by synonyms such as Methyl α,α-dimethylphenylacetate and Benzeneacetic acid, α,α-dimethyl-, methyl ester.[2][4] This compound presents as a colorless to light yellow liquid at room temperature.[1][5]

Data Presentation: Summary of Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various sources for easy comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][5] |

| CAS Number | 57625-74-8 | [1][2][3][5] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3] |

| Molecular Weight | 178.23 g/mol | [2][4][6] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.01 g/cm³ | [1] |

| 1.0 ± 0.1 g/cm³ | [4] | |

| Boiling Point | 230.2 °C at 760 mmHg | [1] |

| 70 °C at 1.5 Torr | [4] | |

| Refractive Index | 1.491 | [4] |

| Flash Point | 92.2 °C | [1] |

| Polar Surface Area | 26.3 Ų | [2][4] |

| XLogP3 | 2.6 | [3][4] |

Experimental Protocols for Property Determination

This section details the methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7][8] It is a crucial indicator of purity.

Methodology: Capillary Method using Thiele Tube

This is a common method for determining the boiling point of small quantities of liquid.

-

Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating apparatus (e.g., Bunsen burner), and a suitable bath liquid (e.g., paraffin oil).[7][9]

-

Procedure:

-

A small amount (a few milliliters) of the liquid sample (this compound) is placed into the fusion tube.[8][9]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.[7]

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing paraffin oil, ensuring the heat-transfer liquid is above the level of the sample.[7]

-

The Thiele tube is gently heated at its side arm. Convection currents will ensure uniform temperature distribution.[7]

-

As the temperature rises, trapped air in the capillary tube will escape, forming a stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[7]

-

The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

-

Determination of Density

Density is the mass of a substance per unit volume (d = m/V).[10] It is typically measured in g/mL or g/cm³.

Methodology: Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.[11]

-

Apparatus: Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube), analytical balance.[11]

-

Procedure:

-

A clean, dry pycnometer is weighed accurately on an analytical balance (m₁).

-

The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is weighed again to determine its mass (m₂).[11]

-

The mass of the liquid is calculated as m_liquid = m₂ - m₁.

-

To determine the exact volume of the pycnometer (V), the process is repeated with a reference liquid of known density at a specific temperature (e.g., distilled water).

-

The density of the sample liquid is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a fundamental physical property.

Methodology: Abbe Refractometer

The Abbe refractometer is a common laboratory instrument for the high-precision measurement of the refractive index of liquids.[12]

-

Apparatus: Abbe refractometer, light source (often built-in), and a dropper or pipette.

-

Procedure:

-

The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue.

-

A few drops of the liquid sample are placed on the surface of the measuring prism.

-

The prisms are closed and locked. If the sample is volatile, this should be done quickly.

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The adjustment knob is turned until the light and dark fields appear in the field of view.

-

The compensator knob is adjusted to eliminate any color fringe at the border of the light and dark fields, making the boundary sharp.

-

The adjustment knob is used to align the boundary line precisely with the center of the crosshairs.

-

The refractive index value is read directly from the instrument's scale. The temperature should also be recorded, as the refractive index is temperature-dependent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of a liquid's boiling point using the capillary method.

References

- 1. This compound CAS 57625-74-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound | C11H14O2 | CID 143498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aablocks.com [aablocks.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 57625-74-8 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uoanbar.edu.iq [uoanbar.edu.iq]

- 11. mt.com [mt.com]

- 12. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to Methyl 2-methyl-2-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-2-phenylpropanoate, a notable organic compound with the molecular formula C₁₁H₁₄O₂, plays a significant role in modern chemical research. Its structure, featuring an ester group and a branched alkyl chain, renders it a versatile building block in organic synthesis.[1] The presence of a tertiary carbon attached to the phenyl group introduces considerable steric hindrance, which in turn influences its reactivity and stability.[1] A key area of interest is its function as a derivative of 2-methyl-2'-phenylpropionic acid, a compound recognized for its potent antihistamine properties.[1] Research has shown that derivatives of this structure exhibit high selectivity for H1 receptors, a desirable characteristic in the development of antiallergic agents.[1] This selectivity may offer advantages for patients on multiple medications.[1] Consequently, this compound is an important intermediate in the synthesis of various antiallergic drugs and serves as a precursor for creating new compounds with potentially enhanced efficacy and reduced side effects compared to existing antihistamines.[1]

Synonyms and Identifiers

For clarity and comprehensive database searching, a list of synonyms and identifiers for this compound is provided below.

| Type | Identifier |

| IUPAC Name | This compound[2][3] |

| CAS Number | 57625-74-8[2][3][4][5] |

| Molecular Formula | C₁₁H₁₄O₂[1][2][5] |

| InChI Key | WITYUUTUSPKOAB-UHFFFAOYSA-N[2][3][6] |

| Synonyms | Methyl 2,2-dimethyl-2-phenylacetate[7], Methyl Dimethylbenzeneacetate[4][8], Benzeneacetic acid, alpha,alpha-dimethyl-, methyl ester[2], 2-methyl-2-phenyl-propionic acid methyl ester[2], methyl phenylisobutyrate[2], 2-Methyl-2-phenylpropanoic acid methyl ester[2][7] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | [2][6] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 1.01 g/cm³ | [4] |

| Boiling Point | 230.2°C at 760 mmHg | [4] |

| Flash Point | 92.2°C | [4] |

| Purity | ≥98.0% | [4] |

| Storage | Sealed in dry, room temperature | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and hydrolysis of this compound are outlined below.

Synthesis of this compound

Method 1: Acid-Catalyzed Esterification (Fischer-Speier Esterification)

This widely used method involves the esterification of 2-methyl-2-phenylpropanoic acid with methanol.[1]

-

Reactants : 2-methyl-2-phenylpropanoic acid and excess methanol.[1]

-

Catalyst : A catalytic amount of a strong acid (e.g., sulfuric acid).[1]

-

Procedure :

-

A mixture of 2-methyl-2-phenylpropanoic acid and an excess of methanol is heated in the presence of the acid catalyst.[1]

-

The excess methanol acts as both a reactant and the solvent, driving the reaction equilibrium towards the formation of the ester.[1]

-

The reaction is typically conducted under reflux conditions to enhance the reaction rate.[1]

-

Method 2: Alkylation of 2-Methyl-2-phenylpropanoic Acid with Methyl Iodide

This method utilizes the carboxylate salt of 2-methyl-2-phenylpropanoic acid and methyl iodide.[1]

-

Reactants : 9.00 g (55 mmol) of 2-methyl-2-phenyl-propionic acid, 90 ml of N,N-dimethylformamide, 11.51 g (2.5 eq.) of sodium hydrogencarbonate, and 6.89 mL (15.72 g, 2 eq.) of methyl iodide.[6]

-

Procedure :

-

2-methyl-2-phenyl-propionic acid is dissolved in N,N-dimethylformamide.[6]

-

Sodium hydrogencarbonate is added, followed by methyl iodide.[6]

-

The mixture is stirred at room temperature for 40 hours.[6]

-

The reaction mixture is then poured into ice water, and the pH is adjusted to ~3.0 with aqueous HCl (1N).[6]

-

The mixture is extracted three times with ether.[6]

-

The combined organic phases are washed with water, dried over MgSO₄, filtered, and evaporated to yield the crude title compound as a yellow oil.[6]

-

Hydrolytic Cleavage Reactions

The hydrolysis of this compound results in the cleavage of the ester bond to produce 2-methyl-2-phenylpropanoic acid and methanol.[1] This can be performed under acidic or basic conditions.[1]

Acid-Catalyzed Hydrolysis

-

Catalyst : A strong acid, such as sulfuric acid.[1]

-

Mechanism :

-

Protonation : The carbonyl oxygen of the ester is protonated by the acid catalyst.[1]

-

Nucleophilic Attack : A water molecule, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon.[1]

-

Proton Transfer : A proton is transferred from the oxonium ion to the oxygen of the original methoxy group, converting it into a good leaving group (methanol).[1]

-

Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of methanol.[1]

-

Signaling Pathways and Reaction Workflows

The following diagrams illustrate key processes related to this compound.

Caption: Role as an intermediate in the synthesis of antihistamine drugs that block the H1 receptor.

Caption: Workflow for the acid-catalyzed esterification synthesis of this compound.

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

References

- 1. This compound | 57625-74-8 | Benchchem [benchchem.com]

- 2. This compound | C11H14O2 | CID 143498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 57625-74-8 [sigmaaldrich.com]

- 4. This compound CAS 57625-74-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. aablocks.com [aablocks.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. This compound [oakwoodchemical.com]

- 8. chemscene.com [chemscene.com]

Unveiling the Biological Profile of Methyl 2-methyl-2-phenylpropanoate: A Prodrug Approach to Histamine H1 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-2-phenylpropanoate is a key chemical intermediate recognized for its integral role in the synthesis of fexofenadine, a widely-used second-generation antihistamine. While direct biological activity of the methyl ester is not extensively documented, its structural relationship with fexofenadine strongly indicates its function as a prodrug. Upon administration, it is anticipated to undergo hydrolysis to its active carboxylic acid form, 2-methyl-2-phenylpropanoic acid, which is a core component of the fexofenadine molecule. This guide delves into the biological activity stemming from this chemical lineage, focusing on the well-established pharmacology of its active counterpart, fexofenadine, as a selective histamine H1 receptor antagonist.

Core Biological Activity: Selective Histamine H1 Receptor Antagonism

The primary biological function of the active metabolite of this compound is the selective antagonism of the histamine H1 receptor. Histamine, a key mediator in allergic reactions, exerts its effects by binding to H1 receptors on various cells, leading to symptoms such as itching, sneezing, and rhinorrhea. By blocking these receptors, the active form of the compound prevents histamine binding, thereby mitigating the allergic cascade.

Mechanism of Action

Fexofenadine, the ultimate active derivative, acts as an inverse agonist at the H1 receptor. This means it binds to and stabilizes the inactive conformation of the receptor, shifting the equilibrium away from the active state and preventing its activation by histamine. This selective antagonism is potent and does not exhibit significant activity at other receptors, such as cholinergic, adrenergic, or serotonergic receptors, which contributes to a favorable side-effect profile.

Quantitative Biological Data

The following table summarizes key quantitative parameters for fexofenadine, the active derivative of this compound.

| Parameter | Value | Description |

| H1 Receptor Binding Affinity (Ki) | 10 nM | A measure of the drug's affinity for the histamine H1 receptor. A lower Ki value indicates a higher binding affinity. |

| Time to Maximum Plasma Concentration (Tmax) | 1 - 3 hours | The time it takes for the drug to reach its highest concentration in the blood after oral administration. |

| Plasma Protein Binding | 60% - 70% | The extent to which the drug binds to proteins in the blood plasma, primarily albumin and α1-acid glycoprotein. |

| Elimination Half-Life | ~14.4 hours | The time required for the concentration of the drug in the body to be reduced by half. |

| Metabolism | Minimal (<5%) | Fexofenadine undergoes very limited metabolism in the liver. |

| Excretion | Primarily in feces (~80%) and urine (~11%) as unchanged drug. | The main routes by which the drug and its metabolites are eliminated from the body. |

Signaling Pathway

The biological activity of fexofenadine, and by extension the active form of this compound, is centered on the histamine H1 receptor signaling pathway. The following diagram illustrates the mechanism of action.

Caption: Mechanism of H1 Receptor Antagonism by Fexofenadine.

Experimental Protocols

Histamine H1 Receptor Binding Assay

Objective: To determine the affinity of a compound for the histamine H1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A radiolabeled H1 antagonist, such as [³H]-pyrilamine, is used as the ligand.

-

Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (fexofenadine).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Models of Allergic Response

Objective: To assess the in vivo efficacy of an antihistamine in reducing allergic symptoms.

Methodology (e.g., Guinea Pig Model of Histamine-Induced Bronchoconstriction):

-

Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.

-

Compound Administration: The test compound (fexofenadine) is administered orally or intraperitoneally at various doses prior to histamine challenge.

-

Histamine Challenge: Animals are exposed to an aerosol of histamine, which induces bronchoconstriction.

-

Measurement: The severity of bronchoconstriction is measured, often by recording changes in respiratory airflow or by observing the onset of pre-convulsive dyspnea.

-

Data Analysis: The dose of the test compound that provides 50% protection against the effects of the histamine challenge (ED50) is calculated.

Logical Workflow: From Prodrug to Biological Effect

The following diagram illustrates the logical progression from the administration of this compound to the observed biological effect.

Caption: Prodrug to Active Metabolite Workflow.

Conclusion

This compound serves as a crucial precursor in the synthesis of the non-sedating antihistamine, fexofenadine. Its biological significance is realized through its conversion to an active carboxylic acid derivative that potently and selectively antagonizes the histamine H1 receptor. The well-characterized pharmacology of fexofenadine, including its mechanism of action, favorable pharmacokinetic profile, and lack of central nervous system side effects, underscores the therapeutic potential derived from this chemical scaffold. This guide provides a comprehensive overview for researchers and drug development professionals, highlighting the pathway from a synthetic intermediate to a clinically effective antiallergic agent.

Antihistamine Properties of 2-Methyl-2'-Phenylpropionic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-methyl-2'-phenylpropionic acid represent a significant class of histamine H1 receptor antagonists. These compounds, most notably bilastine, exhibit high potency and selectivity for the H1 receptor, translating to effective management of allergic conditions with a favorable safety profile. This technical guide provides an in-depth analysis of the antihistamine properties of this chemical class, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Quantitative binding affinity data, detailed experimental protocols, and visualizations of key biological and experimental pathways are presented to serve as a comprehensive resource for researchers in the field of antihistamine drug discovery and development.

Introduction

Histamine, a key mediator in allergic and inflammatory responses, exerts its effects through four distinct G-protein coupled receptors (GPCRs), designated H1, H2, H3, and H4. The histamine H1 receptor is the primary target for the treatment of allergic conditions such as allergic rhinitis and urticaria. Antagonists of the H1 receptor block the actions of histamine, thereby alleviating the symptoms associated with allergic reactions.

The 2-methyl-2'-phenylpropionic acid scaffold has emerged as a crucial pharmacophore in the design of modern second-generation antihistamines. These derivatives are characterized by their high affinity and selectivity for the H1 receptor, coupled with a lack of sedative effects due to their limited ability to cross the blood-brain barrier. This guide will delve into the core scientific principles underlying the antihistamine properties of this important class of compounds.

Mechanism of Action: H1 Receptor Signaling

The histamine H1 receptor is a Gq-coupled receptor. Upon binding of an agonist like histamine, the receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This initiates a downstream signaling cascade that ultimately results in the physiological effects associated with allergic responses. Antagonists, including the 2-methyl-2'-phenylpropionic acid derivatives, act by competitively binding to the H1 receptor, thereby preventing histamine from binding and activating this cascade. Many modern antihistamines, including those in this class, are inverse agonists, meaning they also reduce the basal, constitutive activity of the receptor in the absence of an agonist.

The signaling pathway initiated by H1 receptor activation is depicted in the following diagram:

Caption: H1 Receptor Signaling Pathway.

Quantitative Analysis of H1 Receptor Binding Affinity

The antihistamine potency of 2-methyl-2'-phenylpropionic acid derivatives is primarily determined by their binding affinity to the H1 receptor. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. A lower Ki or IC50 value indicates a higher binding affinity and, generally, greater antihistamine activity.

The following table summarizes the H1 receptor binding affinities for bilastine, a key example of this class, and the impact of specific mutations on its affinity.

| Compound | Receptor | Ki (nM) | Reference |

| Bilastine | Wild-Type H1 Receptor | 1.92 ± 0.08 | [1] |

| Bilastine | K179A Mutant H1 Receptor | 5.20 ± 1.18 | [1] |

| Bilastine | K191A Mutant H1 Receptor | 2.57 ± 0.16 | [1] |

| Bilastine | K179A + K191A Double Mutant H1 Receptor | 7.96 ± 0.76 | [1] |

Data presented as mean ± standard error of the mean (SEM).

These data highlight the importance of the lysine residues at positions 179 and 191 in the H1 receptor for the high-affinity binding of bilastine.[1]

Experimental Protocols

The evaluation of the antihistamine properties of 2-methyl-2'-phenylpropionic acid derivatives involves a combination of in vitro and in vivo assays.

In Vitro Assays

4.1.1. Histamine H1 Receptor Binding Assay

This assay directly measures the affinity of a compound for the H1 receptor.

-

Objective: To determine the Ki or IC50 value of a test compound for the H1 receptor.

-

Principle: A radiolabeled ligand with known high affinity for the H1 receptor (e.g., [³H]-mepyramine) is incubated with a source of H1 receptors (e.g., cell membranes from cells expressing the receptor). The test compound is added at various concentrations to compete with the radioligand for binding. The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Materials:

-

H1 receptor source (e.g., membrane preparations from CHO or HEK293 cells transfected with the human H1 receptor)

-

Radioligand: [³H]-mepyramine

-

Test compounds

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of a known H1 antagonist like diphenhydramine)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

-

-

Procedure:

-

Incubate the receptor preparation with various concentrations of the test compound and a fixed concentration of [³H]-mepyramine in the incubation buffer.

-

For determining non-specific binding, a parallel set of tubes is prepared with the addition of a high concentration of a non-labeled H1 antagonist.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

4.1.2. Guinea Pig Ileum Contraction Assay

This is a classic functional assay to assess the H1 antagonist activity of a compound.

-

Objective: To determine the ability of a test compound to inhibit histamine-induced smooth muscle contraction.

-

Principle: The guinea pig ileum contains H1 receptors, and histamine induces its contraction. An H1 antagonist will inhibit this contraction in a concentration-dependent manner.

-

Materials:

-

Guinea pig

-

Tyrode's solution (physiological salt solution)

-

Histamine

-

Test compounds

-

Organ bath with an isotonic transducer and recording system

-

-

Procedure:

-

A segment of the guinea pig ileum is isolated and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

The tissue is allowed to equilibrate under a constant tension.

-

A cumulative concentration-response curve to histamine is obtained to determine the baseline contractile response.

-

The tissue is then incubated with a specific concentration of the test compound for a set period.

-

A second cumulative concentration-response curve to histamine is generated in the presence of the test compound.

-

The antagonistic effect is quantified by the rightward shift of the histamine concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, can be calculated to quantify the antagonist's potency.

-

Caption: Guinea Pig Ileum Contraction Assay Workflow.

In Vivo Assays

4.2.1. Histamine-Induced Wheal and Flare Test

This is a common in vivo model in humans or animals to assess the antihistaminic effect of a drug.

-

Objective: To evaluate the ability of a test compound to suppress the cutaneous vascular response to histamine.

-

Principle: Intradermal injection of histamine causes a localized swelling (wheal) due to increased vascular permeability and a surrounding redness (flare) due to vasodilation. An H1 antagonist administered systemically or topically will reduce the size of the wheal and flare.

-

Materials:

-

Human volunteers or laboratory animals (e.g., guinea pigs, rats)

-

Histamine solution for injection

-

Test compound (formulated for administration)

-

Calipers or imaging system to measure the wheal and flare area

-

-

Procedure:

-

Administer the test compound or placebo to the subjects.

-

At specific time points after drug administration, inject a fixed dose of histamine intradermally at designated sites on the skin (e.g., forearm in humans).

-

After a set time (e.g., 15-20 minutes), measure the diameter or area of the resulting wheal and flare.

-

Compare the size of the wheal and flare in the drug-treated group to the placebo group to determine the percentage of inhibition.

-

Structure-Activity Relationships (SAR)

The antihistamine activity of 2-methyl-2'-phenylpropionic acid derivatives is highly dependent on their chemical structure. Key structural features that influence their potency and selectivity include:

-

The 2-methyl-2'-phenylpropionic acid moiety: The carboxylic acid group is crucial for interacting with key residues in the H1 receptor binding pocket, such as lysine residues.[1]

-

The central piperidine ring: This nitrogen-containing ring is a common feature in many H1 antagonists and plays a role in the overall binding to the receptor.

-

The linker between the phenylpropionic acid and the piperidine ring: The length and nature of this ethyl linker are important for optimal positioning of the pharmacophoric groups within the receptor.

-

The substituent on the piperidine nitrogen: This is a key point for modification to modulate activity and pharmacokinetic properties. In bilastine, this is a benzimidazole-containing group.

-

The substituent on the benzimidazole ring: The ethoxyethyl group in bilastine contributes to its overall properties.

A systematic modification of these structural components allows for the optimization of antihistamine activity, selectivity, and pharmacokinetic profile.

Caption: Structure-Activity Relationship Logic.

Conclusion

Derivatives of 2-methyl-2'-phenylpropionic acid are a clinically important class of H1 receptor antagonists. Their high affinity and selectivity for the H1 receptor, as demonstrated by rigorous in vitro and in vivo testing, have led to the development of effective and well-tolerated treatments for allergic diseases. A thorough understanding of their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation is essential for the continued discovery and development of novel antihistamines with improved therapeutic profiles. This guide provides a foundational resource for researchers and professionals working in this dynamic area of medicinal chemistry and pharmacology.

References

An In-Depth Technical Guide on the Role of Steric Hindrance in the Reactivity of Methyl 2-Methyl-2-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-2-phenylpropanoate, an ester characterized by a sterically demanding α-quaternary carbon, serves as a compelling case study for understanding the profound impact of steric hindrance on chemical reactivity. The bulky α,α-disubstituted phenylpropyl group significantly shields the electrophilic carbonyl center and restricts access to the α-protons, thereby dictating the rates and outcomes of fundamental organic reactions. This technical guide provides a comprehensive analysis of how steric hindrance governs the reactivity of this compound, with a focus on hydrolysis and enolate-mediated reactions. Quantitative data is presented to contextualize the magnitude of these steric effects, and detailed experimental protocols for key transformations are provided. Furthermore, logical and mechanistic diagrams generated using Graphviz are integrated to visually articulate the core concepts.

Introduction

Steric hindrance, the spatial arrangement of atoms within a molecule that impedes chemical reactions, is a cornerstone of physical organic chemistry. In the context of ester reactivity, the substitution pattern at the α-carbon plays a pivotal role. This compound, with its neopentyl-like α-carbon, presents a formidable steric barrier to nucleophilic attack at the carbonyl carbon and to the abstraction of α-protons. This inherent structural feature renders the ester significantly less reactive in comparison to its less substituted counterparts. Understanding the nuances of this steric impediment is crucial for predicting reaction feasibility, optimizing reaction conditions, and designing synthetic routes involving similarly hindered motifs, which are prevalent in pharmacologically active molecules. This guide will delve into the quantitative and qualitative aspects of this steric control.

The Influence of Steric Hindrance on Ester Hydrolysis

The hydrolysis of esters, a fundamental reaction in both biological and industrial processes, is exquisitely sensitive to steric effects. The saponification of esters proceeds via a nucleophilic acyl substitution mechanism, which involves the attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.

Mechanistic Implications of Steric Hindrance

The presence of two methyl groups and a phenyl group at the α-carbon of this compound creates a congested environment around the carbonyl group. This steric bulk raises the energy of the transition state leading to the tetrahedral intermediate, thereby increasing the activation energy of the reaction and consequently decreasing the reaction rate.

Figure 1: Energy profile diagram illustrating the increased activation energy for the hydrolysis of a sterically hindered ester.

Quantitative Assessment of Steric Effects on Hydrolysis

| Ester | Relative Rate of Saponification (k_rel) | Taft Steric Parameter (E_s) of R in RCO₂Me |

| Methyl Acetate (CH₃CO₂Me) | 1.00 | 0.00 |

| Methyl Propanoate (CH₃CH₂CO₂Me) | 0.47 | -0.07 |

| Methyl Isobutyrate ((CH₃)₂CHCO₂Me) | 0.10 | -0.47 |

| Methyl Pivalate ((CH₃)₃CCO₂Me) | 0.01 | -1.74 |

| This compound | Significantly < 0.01 (estimated) | Highly Negative (estimated) |

Table 1: Comparison of relative saponification rates and Taft steric parameters for various methyl esters. The reactivity of this compound is estimated to be significantly lower than that of methyl pivalate due to the even greater steric bulk of the phenyl group.

Experimental Protocol for the Hydrolysis of this compound

The following protocol is adapted from the literature and demonstrates the conditions required to overcome the steric hindrance and effect hydrolysis.[1][2]

Materials:

-

This compound (0.840 g, 4.71 mmol)

-

1,4-Dioxane (5 mL)

-

1.0 M Sodium Hydroxide (NaOH) solution (10 mL, 10.0 mmol)

-

1.0 M Hydrochloric Acid (HCl)

-

Dichloromethane

-

Brine

Procedure:

-

Dissolve this compound in 1,4-dioxane in a round-bottom flask.

-

Add the 1.0 M NaOH solution to the flask.

-

Heat the reaction mixture at 95 °C for 24 hours.

-

After cooling to room temperature, acidify the mixture with 1.0 M HCl.

-

Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Wash the combined organic fractions with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methyl-2-phenylpropanoic acid.

Figure 2: Experimental workflow for the hydrolysis of this compound.

Steric Hindrance in Enolate Formation and Reactivity

The α-protons of esters can be abstracted by a strong base to form an enolate, a key nucleophilic intermediate in carbon-carbon bond formation. However, the structure of this compound presents significant challenges to this process.

The Challenge of Enolate Formation

This compound lacks α-protons. The carbon adjacent to the carbonyl group is a quaternary center, fully substituted with two methyl groups and a phenyl ring. Consequently, it is not possible to form an enolate directly from this ester through deprotonation. This inherent structural feature completely precludes its participation in typical enolate-mediated reactions such as aldol additions and Claisen condensations.

Figure 3: Logical diagram showing the impossibility of enolate formation from this compound.

Implications for Drug Development and Synthesis

The inability to form an enolate has significant consequences in synthetic chemistry and drug development. While it prevents undesired side reactions, it also limits the straightforward functionalization at the α-position. For the synthesis of derivatives of 2-methyl-2-phenylpropanoic acid, functionalization must be carried out on precursors before the creation of the quaternary center, or through alternative synthetic strategies that do not rely on enolate chemistry. For instance, in the synthesis of certain antihistaminic piperidine derivatives, the 2-methyl-2-phenylpropanoic acid moiety is often introduced as a pre-formed unit.

Conclusion

The reactivity of this compound is unequivocally dominated by the profound steric hindrance imparted by its α,α-disubstituted structure. This steric bulk dramatically retards the rate of nucleophilic acyl substitution reactions, such as hydrolysis, by destabilizing the transition state leading to the tetrahedral intermediate. Furthermore, the absence of α-protons renders the molecule incapable of forming an enolate, thereby precluding a vast array of common carbon-carbon bond-forming reactions at the α-position. A thorough understanding of these steric constraints is paramount for researchers and professionals in the fields of organic synthesis and drug development, as it informs the design of reaction conditions and the strategic planning of synthetic routes for molecules containing this and other similarly hindered structural motifs. The quantitative data and experimental protocols provided herein offer a practical framework for navigating the chemical behavior of this challenging yet important class of compounds.

References

- 1. WO2019099760A1 - Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures - Google Patents [patents.google.com]

- 2. US20200360342A1 - Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures - Google Patents [patents.google.com]

The Ascendancy of Phenylpropanoate Esters: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropanoate esters, a class of organic compounds characterized by a phenyl group attached to a propanoate ester moiety, have emerged from relative obscurity to become pivotal players in diverse scientific fields, ranging from materials science to pharmacology. Their unique structural features and versatile reactivity have made them indispensable building blocks in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. This in-depth technical guide provides a comprehensive overview of the discovery and history of phenylpropanoate esters, details their synthesis and characterization, and critically examines their interactions with key biological signaling pathways.

A Historical Perspective: From Esterification to Specificity

The journey of phenylpropanoate esters is intrinsically linked to the broader history of ester synthesis. The classical Fischer-Speier esterification, first reported in 1895, laid the foundational groundwork for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. While the term "ester" was coined by the German chemist Leopold Gmelin in the first half of the 19th century, the specific exploration of phenylpropanoate esters as a distinct class of compounds gained momentum much later.

Early research into esterification, as noted by Russian chemist Nikolaj Mensutkin between 1879 and 1883, focused on the reaction rates of various acids and alcohols. It was the burgeoning fields of medicinal chemistry and materials science in the 20th century that propelled the investigation into more complex esters like the phenylpropanoates. Their utility as intermediates in the synthesis of pharmaceuticals and as modifiers for polymers spurred the development of more refined and efficient synthetic methodologies. A significant milestone was the development of a continuous process for ester manufacturing, patented in 1921, which enabled large-scale production.

Physicochemical Properties of Representative Phenylpropanoate Esters

The physical and chemical properties of phenylpropanoate esters vary depending on the specific alcohol and any substituents on the phenyl ring. The following table summarizes key quantitative data for several common phenylpropanoate esters.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Phenyl propanoate | 637-27-4 | C₉H₁₀O₂ | 150.17 | 20 | 211 |

| Methyl 3-phenylpropanoate | 103-25-3 | C₁₀H₁₂O₂ | 164.20 | N/A | 238-239 |

| Ethyl 3-phenylpropanoate | 2021-28-5 | C₁₁H₁₄O₂ | 178.23 | N/A | 250 |

| Phenyl 3-phenylpropanoate | 726-26-1 | C₁₅H₁₄O₂ | 226.27 | N/A | 328.5 (Predicted) |

Synthesis and Characterization: Detailed Experimental Protocols

The synthesis of phenylpropanoate esters can be achieved through several methods. Below are detailed protocols for two common approaches: Fischer-Speier esterification and synthesis via acid anhydride.

Protocol 1: Fischer-Speier Esterification of Phenylpropanoic Acid with Ethanol

Objective: To synthesize ethyl 3-phenylpropanoate.

Materials:

-

3-Phenylpropanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a 250 mL round-bottom flask, dissolve 15.0 g (0.1 mol) of 3-phenylpropanoic acid in 50 mL of absolute ethanol.

-

Slowly add 2 mL of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Add a few boiling chips and attach a reflux condenser.

-

Heat the mixture to reflux for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into 150 mL of cold water in a separatory funnel.

-

Extract the aqueous layer with three 50 mL portions of dichloromethane.

-

Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain pure ethyl 3-phenylpropanoate.

Characterization:

-

¹H NMR (CDCl₃): δ 7.35-7.20 (m, 5H, Ar-H), 4.15 (q, 2H, -OCH₂CH₃), 2.95 (t, 2H, -CH₂-Ar), 2.65 (t, 2H, -CH₂-COO), 1.25 (t, 3H, -OCH₂CH₃).

-

IR (neat): ν 1735 cm⁻¹ (C=O, ester), 1180 cm⁻¹ (C-O, ester).

-

Mass Spectrometry (EI): m/z (%) 178 (M⁺), 133, 105, 91.

Protocol 2: Synthesis of Phenyl Propanoate from Propanoic Anhydride and Phenol

Objective: To synthesize phenyl propanoate.

Materials:

-

Phenol

-

Propanoic anhydride

-

Pyridine

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 9.4 g (0.1 mol) of phenol in 30 mL of pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add 13.0 g (0.1 mol) of propanoic anhydride from a dropping funnel over 30 minutes.

-

Allow the reaction to stir at room temperature for 2 hours.

-

Pour the reaction mixture into 100 mL of 1 M hydrochloric acid.

-

Extract the mixture with three 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting oil by distillation to yield phenyl propanoate.

Characterization:

-

¹H NMR (CDCl₃): δ 7.40-7.10 (m, 5H, Ar-H), 2.60 (q, 2H, -COCH₂CH₃), 1.25 (t, 3H, -COCH₂CH₃).

-

¹³C NMR (CDCl₃): δ 173.0 (C=O), 150.8 (C-OAr), 129.4, 125.7, 121.6 (Ar-C), 27.8 (-CH₂-), 9.2 (-CH₃).[1]

-

IR (neat): ν 1760 cm⁻¹ (C=O, ester).

-

Mass Spectrometry (EI): m/z (%) 150 (M⁺), 94, 66, 57.[2]

Biological Activities and Signaling Pathways

Recent research has unveiled a spectrum of biological activities for phenylpropanoate esters, highlighting their potential in drug development. These activities range from antioxidant and anti-inflammatory effects to specific enzyme inhibition and modulation of cellular signaling cascades.

Inhibition of the NF-κB Signaling Pathway

One of the most significant findings is the ability of certain phenylpropanoate derivatives to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In a study investigating the anti-inflammatory properties of methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), it was demonstrated that this compound could suppress the lipopolysaccharide (LPS)-induced phosphorylation of the NF-κB p65 subunit in THP-1 monocyte/macrophage-like cells.[3] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-6, IL-1β, IL-8, and TNF-α.[3]

Inhibition of Caseinolytic Protease P (ClpP)

Phenyl esters have been identified as potent inhibitors of caseinolytic protease P (ClpP), a key bacterial enzyme involved in protein homeostasis and virulence.[4] An unbiased screen of over 137,000 compounds identified five phenyl ester compounds as highly potent and selective inhibitors of bacterial ClpP.[4] These compounds act as covalent inhibitors, forming an acyl-enzyme intermediate in the active site of ClpP, thereby inactivating the enzyme.[4] The inhibition of ClpP disrupts bacterial protein degradation pathways, which can be a promising strategy for developing new antibacterial agents.

Cholinergic Blockade

Certain amino esters of diphenylpropanoic acid have demonstrated significant anticholinergic activity.[5] Specifically, the N,N-Diethylaminoethyl ester and 3-quinuclidinyl ester of 2,2-diphenylpropanoic acid were found to be potent antagonists of acetylcholine at muscarinic receptors in isolated rat ileum, with potencies comparable to atropine.[5] This cholinergic blockade was further confirmed in vivo, where these compounds effectively inhibited methacholine-induced salivation and cardiovascular responses in mice and rats.[5] This activity suggests their potential as parasympatholytic agents.

Experimental Workflow for Synthesis and Biological Evaluation

The discovery and development of novel phenylpropanoate esters with therapeutic potential follow a structured workflow, from initial synthesis to biological characterization.

Conclusion

Phenylpropanoate esters represent a versatile and increasingly important class of organic compounds. While their history is rooted in the fundamental principles of ester chemistry, modern research has illuminated their significant potential in drug discovery and development. Their ability to modulate key signaling pathways, such as the NF-κB pathway, and inhibit critical bacterial enzymes like ClpP, opens up new avenues for therapeutic intervention. The detailed synthetic and analytical protocols provided in this guide serve as a valuable resource for researchers seeking to explore and expand the chemical and biological landscape of these remarkable molecules. As our understanding of their mechanism of action deepens, phenylpropanoate esters are poised to become even more prominent in the quest for novel and effective therapeutic agents.

References

- 1. The standard 13C NMR spectrum of phenyl propanoate is shown here.... | Study Prep in Pearson+ [pearson.com]

- 2. Phenyl propionate | C9H10O2 | CID 12497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The most direct malonic ester synthesis of the 3 – phenyl propanoic acid would involve the use of:A. ${C_6}{H_5}C{H_2}C{H_2}C{H_2}CI$ B. ${C_6}{H_5}C{H_2}C{H_2}CI$ C. ${C_6}{H_5}C{H_2}CI$ D. $CIC{H_2}COOH$ [vedantu.com]

- 4. phenyl propionate(637-27-4) 1H NMR [m.chemicalbook.com]

- 5. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]

Spectroscopic Analysis of Methyl 2-methyl-2-phenylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-methyl-2-phenylpropanoate (C₁₁H₁₄O₂), a key intermediate in the synthesis of various antiallergic drugs.[1] The document details the compound's characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of Protons) | Assignment |

| ~7.40 - 7.20 | Multiplet | 5H | Aromatic protons (-C₆H₅) |

| ~3.65 | Singlet | 3H | Methoxy protons (-OCH₃) |

| ~1.57 | Singlet | 6H | Methyl protons (-C(CH₃)₂) |

Table 2: ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm[2]

| Chemical Shift (δ) ppm | Assignment |

| ~177 | Ester Carbonyl (C=O) |

| ~145 - 125 | Aromatic Carbons (-C₆H₅) |

| ~52 | Methoxy Carbon (-OCH₃) |

| ~46 | Quaternary Carbon (-C (CH₃)₂) |

| ~26 | Methyl Carbons (-C(C H₃)₂) |

Table 3: IR Absorption Data

Sample Preparation: Neat liquid film

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak |

| 1750 - 1735 | C=O Stretch | Ester | Strong, Sharp |

| 1260 - 1200 | C-O Stretch | Ester | Strong |

| 1150 - 1100 | C-O Stretch | Ester | Strong |

Table 4: Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| m/z | Interpretation |

| 178 | Molecular Ion (M⁺) |

| 147 | [M - OCH₃]⁺ |

| 119 | Phenylisobutyryl cation |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are intended to be adaptable to various laboratory settings and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

¹H NMR Acquisition:

-

The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

A standard one-pulse sequence is used to acquire the ¹H spectrum.

-

Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to acquire the ¹³C spectrum, resulting in singlet peaks for each unique carbon atom.

-

Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.[2]

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is obtained using the neat liquid film method. A single drop of the compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample-loaded plates are placed in the spectrometer's sample holder.

-

The IR spectrum is recorded in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

GC Parameters (Typical):

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: An initial temperature of 50-70 °C, held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 40-550 is typically used to detect the molecular ion and key fragments.

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Synthesis of Methyl 2-methyl-2-phenylpropanoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Methyl 2-methyl-2-phenylpropanoate, a key intermediate in the development of various pharmaceuticals, particularly antiallergic agents.[1] Three common synthetic routes are presented: Fischer-Speier esterification, alkylation of 2-methyl-2-phenylpropanoic acid, and alkylation of methyl 2-phenylpropionate. This guide offers a comparative analysis of these methods, detailed experimental procedures, and characterization data to assist researchers in selecting and performing the optimal synthesis for their specific needs.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring a quaternary carbon center adjacent to a phenyl group and an ester functionality, makes it a precursor for various biologically active molecules. Notably, it serves as an important intermediate in the synthesis of 2-methyl-2'-phenylpropionic acid derivatives, which have shown significant promise as antihistamines.[1] The selection of an appropriate synthetic method is crucial for achieving high yields and purity, which is paramount in drug development and medicinal chemistry research. This document outlines and compares three effective methods for the preparation of this compound.

Comparative Synthesis Data

The following table summarizes the key quantitative data for the different synthesis methods of this compound.

| Method | Starting Material | Reagents | Solvent | Typical Yield | Reference |

| Fischer-Speier Esterification | 2-methyl-2-phenylpropanoic acid | Methanol, Sulfuric Acid (catalytic) | Methanol (excess) | Moderate to High (specific yield not reported, but generally effective for less hindered acids) | [1] |

| Alkylation of Carboxylic Acid | 2-methyl-2-phenylpropanoic acid | Methyl Iodide, Sodium Bicarbonate | N,N-Dimethylformamide (DMF) | ~75% (Calculated from provided experimental data) | [2] |

| Alkylation of Ester | Methyl 2-phenylpropionate | Lithium diisopropylamide (LDA), Methyl Iodide | Tetrahydrofuran (THF) | 67% | [3] |

Experimental Protocols

This section provides a detailed methodology for the alkylation of methyl 2-phenylpropionate, as it is a well-documented procedure with a reported yield.

Method: Alkylation of Methyl 2-phenylpropionate

This method involves the deprotonation of methyl 2-phenylpropionate at the alpha-position using a strong, non-nucleophilic base, lithium diisopropylamide (LDA), followed by quenching the resulting enolate with methyl iodide.

Materials:

-

Diisopropylamine

-

n-Butyllithium in hexane

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl 2-phenylpropionate

-

Hexamethylphosphoramide (HMPA) - Caution: HMPA is a known carcinogen and should be handled with extreme care in a fume hood.

-

Methyl Iodide

-

Saturated aqueous solution of ammonium chloride

-

Ether

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Round-bottom flask

-

Syringes

-

Magnetic stirrer

-

Cooling bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure: [3]

-

Preparation of LDA: In a flame-dried round-bottom flask under an argon atmosphere, a solution of diisopropylamine (9.07 g, 89.6 mmol) in anhydrous THF (200 ml) is cooled to -30°C. To this solution, n-butyllithium in hexane (1.44 N, 60.0 ml, 86.4 mmol) is added dropwise. The mixture is stirred for 20 minutes at this temperature.

-

Enolate Formation: A solution of methyl 2-phenylpropionate (10.5 g, 64.0 mmol) in 10 ml of anhydrous THF and HMPA (16.5 g, 92.0 mmol) is added to the LDA solution. The reaction mixture is stirred at -30°C for 10 minutes and then at 0°C for 45 minutes.

-

Alkylation: The reaction is cooled back down to -30°C, and a solution of methyl iodide (13.6 g, 96.0 mmol) in anhydrous THF (30 ml) is added. The mixture is stirred at -30°C for 1 hour.

-

Work-up: The reaction mixture is quenched by adding it to a saturated aqueous solution of ammonium chloride (400 ml) and water (50 ml). The mixture is extracted with ether (400 ml). The aqueous layer is further extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with water (300 ml) and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by distillation (b.p. 99°-100° C./6 mmHg) to yield this compound as a colorless oil (7.63 g, 42.9 mmol, 67.0% yield).[3]

Characterization Data

-

Molecular Formula: C₁₁H₁₄O₂

-

Molecular Weight: 178.23 g/mol

-

Appearance: Colorless oil

-

Boiling Point: 99-100 °C at 6 mmHg[3]

-

¹H NMR (Predicted): Signals corresponding to the aromatic protons, the methoxy group protons, and the two equivalent methyl group protons are expected.

-

IR Spectroscopy: Characteristic peaks for the C=O stretch of the ester group and C-H stretches of the aromatic and aliphatic portions of the molecule are expected.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the synthetic pathways and a detailed experimental workflow for the synthesis of this compound.

Caption: Overview of synthetic pathways to this compound.

Caption: Experimental workflow for the synthesis via alkylation of methyl 2-phenylpropionate.

References

Application Notes and Protocols for the Synthesis of Methyl 2-methyl-2-phenylpropanoate via Fischer-Speier Esterification

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 2-methyl-2-phenylpropanoate, a valuable intermediate in the development of antiallergic drugs and other biologically active molecules.[1] The primary method detailed is the Fischer-Speier esterification, a classic and efficient acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4]

Introduction

This compound is a key building block in organic synthesis, particularly noted for its role as a derivative of 2-methyl-2'-phenylpropionic acid, which exhibits significant antihistamine properties.[1] The Fischer-Speier esterification offers a straightforward and scalable method for its preparation from 2-methyl-2-phenylpropanoic acid and methanol.[1] This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution that proceeds by refluxing the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst.[2][3]

Reaction Scheme:

2-methyl-2-phenylpropanoic acid + Methanol ⇌ this compound + Water

Reaction Mechanism: Fischer-Speier Esterification

The Fischer-Speier esterification proceeds through a series of equilibrium steps. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[2][3][5] This is followed by a nucleophilic attack from the alcohol to form a tetrahedral intermediate.[6] Subsequent proton transfer and elimination of a water molecule yield the ester.[2][4]

To drive the equilibrium towards the product side, an excess of one of the reactants (typically the alcohol) is used, and/or the water byproduct is removed as it is formed, for instance, by azeotropic distillation.[2][6]

Signaling Pathway Diagram: Fischer-Speier Esterification Mechanism

Caption: Mechanism of the Fischer-Speier esterification.

Experimental Protocol

This protocol outlines the synthesis of this compound using the Fischer-Speier esterification method.

3.1. Materials and Equipment

| Reagents | Equipment |

| 2-methyl-2-phenylpropanoic acid | Round-bottom flask (250 mL) |

| Methanol (anhydrous) | Reflux condenser |

| Sulfuric acid (concentrated) | Heating mantle |

| Saturated sodium bicarbonate solution | Magnetic stirrer and stir bar |

| Diethyl ether (or ethyl acetate) | Separatory funnel |

| Anhydrous magnesium sulfate (or sodium sulfate) | Rotary evaporator |

| Deionized water | Standard laboratory glassware |

3.2. Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-methyl-2-phenylpropanoic acid in 100 mL of methanol.

-

Catalyst Addition: While stirring, slowly and carefully add 2 mL of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the solution to approximately 20-30 mL using a rotary evaporator.

-

Pour the concentrated mixture into a separatory funnel containing 100 mL of ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of gas evolution (CO₂).

-

Wash the organic layer with 50 mL of deionized water.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by vacuum distillation to obtain a colorless oil.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

4.1. Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 57625-74-8[7] |

| Molecular Formula | C₁₁H₁₄O₂[7] |

| Molecular Weight | 178.23 g/mol [7][8] |

| Appearance | Colorless liquid |

| Boiling Point | 73 °C at 1.5 mmHg[9] |

| Purity (Typical) | ≥97%[7] |

| Storage | Room temperature, sealed in dry conditions |

4.2. Representative Reaction Parameters and Expected Outcomes

| Parameter | Value/Condition |

| Reactant Ratio | 1:10 (Acid:Methanol, molar ratio) |

| Catalyst Loading | ~5% v/v (H₂SO₄ relative to methanol) |

| Reaction Temperature | Reflux (~65 °C) |

| Reaction Time | 4-6 hours |

| Expected Yield (after purification) | >90%[9] (based on similar esterifications) |

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure of the ester.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should show a characteristic strong absorption band for the ester carbonyl (C=O) group around 1730 cm⁻¹ and the absence of the broad O-H stretch from the carboxylic acid starting material.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the product. The expected molecular ion peak [M]⁺ would be at m/z = 178.1.[8]

-

Safety and Handling

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Methanol and diethyl ether are flammable and should be handled away from ignition sources.

-

The reaction should be performed in a well-ventilated area.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time or catalyst amount. Ensure anhydrous conditions. |

| Loss of product during work-up | Ensure complete extraction and careful handling during solvent removal. | |

| Incomplete Reaction | Insufficient catalyst or reaction time | Add more catalyst or prolong the reflux time. Monitor the reaction by TLC. |

| Presence of water in reactants | Use anhydrous methanol and dry glassware. | |

| Product Contamination | Residual starting material or acid catalyst | Ensure thorough washing with sodium bicarbonate solution and purify by distillation. |

References

- 1. This compound | 57625-74-8 | Benchchem [benchchem.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. scienceinfo.com [scienceinfo.com]

- 4. psiberg.com [psiberg.com]

- 5. 88guru.com [88guru.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. chemscene.com [chemscene.com]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. prepchem.com [prepchem.com]

Application Notes and Protocols: Alkylation-based Synthesis of Methyl 2-methyl-2-phenylpropanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-methyl-2-phenylpropanoate, an organic compound with the molecular formula C₁₁H₁₄O₂, is a valuable intermediate in organic synthesis.[1][2] Its structural features, including an ester group and a sterically hindered branched alkyl chain, make it a versatile building block.[1] Notably, it serves as a key precursor in the synthesis of various antiallergic drugs and is related to 2-methyl-2'-phenylpropionic acid, a compound recognized for its antihistamine properties.[1] This document details a robust alkylation-based protocol for the synthesis of this compound, a common method employed for its preparation.[1] The described protocol focuses on the Sₙ2 reaction between the carboxylate salt of 2-methyl-2-phenylpropanoic acid and a methylating agent.[1]

Primary Synthesis Pathway: Alkylation of a Carboxylate

The most direct alkylation-based synthesis involves the methylation of 2-methyl-2-phenylpropanoic acid. In this Sₙ2 reaction, the carboxylic acid is first deprotonated by a mild base to form a nucleophilic carboxylate salt. This salt then reacts with a methylating agent, such as methyl iodide, to yield the final ester product.[1][3] This method is efficient and proceeds under relatively mild conditions.

Experimental Protocol

This protocol is adapted from a patented procedure for the synthesis of this compound.[3]

Materials and Reagents:

-

2-methyl-2-phenylpropanoic acid

-

N,N-dimethylformamide (DMF)

-

Sodium hydrogencarbonate (NaHCO₃)

-

Methyl iodide (CH₃I)

-

Hydrochloric acid (HCl, 1N aqueous solution)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ice water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, dissolve 9.00 g (55 mmol) of 2-methyl-2-phenylpropanoic acid in 90 ml of N,N-dimethylformamide (DMF).[3]

-